1-(Cyclopropylmethyl)-1H-pyrazole

Übersicht

Beschreibung

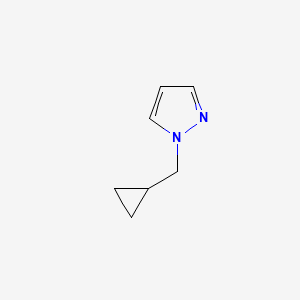

1-(Cyclopropylmethyl)-1H-pyrazole (CPMP) is a heterocyclic compound composed of a five-member ring containing nitrogen and carbon atoms. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CPMP is used in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and food additives. CPMP also has potential applications in the field of medicinal chemistry and pharmacology due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques :

- Efficient and divergent one-pot synthesis of fully substituted 1H-pyrazoles from cyclopropyl oximes, employing different reaction conditions, including Vilsmeier conditions (POCl3/DMF) and POCl3/CH2Cl2 for isoxazoles synthesis (Wang et al., 2008).

- Ultrasonic-assisted preparation of 1H-pyrazole derivatives through the 1,3-dipolar cycloaddition of aryldiazoalkane to but-3-en-2-one, demonstrating improved yields and synthesis efficiency (Guesmi & Hamadi, 2021).

Structural and Chemical Properties :

- Investigation into the rearrangements of 3H-Pyrazoles, including the van Alphen–Hüttel rearrangement in polar solvents and the formation of various pyrazole structures through thermal heating in different solvents (Vasin et al., 2018).

- Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, offering an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, confirmed by X-ray crystallography (Xue et al., 2016).

Biological and Pharmacological Applications :

- Synthesis and characterization of various 1H-pyrazole derivatives, including studies on their anticancer, antifungal, and antibacterial properties. For example, some pyrazole derivatives have shown cytotoxicity to human cell lines and potential as cancer treatment drugs (Cadena-Cruz et al., 2020).

- Evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of potent and selective inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Material Science Applications :

- Investigation of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing significant reduction in corrosion rates and highlighting their potential use in industrial applications (Herrag et al., 2007).

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZYEIKJKNCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718442 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-pyrazole | |

CAS RN |

1344382-51-9 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)